2-Methylpyridine
Overview
Description
2-Methylpyridine, also known as 2-picoline, is a derivative of pyridine with the molecular formula C6H7N. It is a colorless, oily liquid with a characteristic pyridine-like odor. This compound is soluble in water and miscible with alcohol and ether. It is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
Target of Action
2-Methylpyridine, also known as 2-picoline, is a colorless liquid with an unpleasant odor similar to pyridine . It is mainly used to make vinylpyridine and the agrichemical nitrapyrin It is known to react with hydrogen peroxide, iron (ii) sulfate, sulfuric acid, oxidizing agents, acids, and metals .
Mode of Action
Most of the reactions of picoline are centered on the methyl group . For example, the principal use of 2-picoline is as a precursor of 2-vinylpyridine. The conversion is achieved by condensation with formaldehyde .
Biochemical Pathways
strain R1 . Arthrobacter and closely related Actinomycetota are often found associated with degradation of pyridine derivatives and other nitrogen heterocyclic compounds .
Pharmacokinetics
A study on a related compound, amd473, showed that following intravenous administration, a biexponential decay was observed in the plasma with a rapid distribution half-life of 24 minutes followed by a slow elimination half-life of 44 hours .
Result of Action
It is known that the compound is used to make vinylpyridine and the agrichemical nitrapyrin . Vinylpyridine is used as an adhesive for textile tire cord, and nitrapyrin prevents loss of ammonia from fertilizers .
Action Environment
This compound is often reported as an environmental contaminant associated with facilities processing oil shale or coal, and has also been found at legacy wood treatment sites . The compound is hygroscopic and reacts with various substances, indicating that environmental factors could influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
2-Methylpyridine plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme butyllithium, which results in the deprotonation of the methyl group . This interaction is essential for the synthesis of other chemical compounds, such as 2-vinylpyridine. Additionally, this compound is a precursor to picolinic acid through oxidation by potassium permanganate . These interactions highlight the compound’s versatility in biochemical reactions.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, increased levels of 5-hydroxy-2-methylpyridine sulfate may enhance cellular responses to UV-induced damage and promote abnormal keratinocyte proliferation by modulating critical signaling pathways . This indicates that this compound can significantly impact cell function and behavior.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound is involved in the electron and proton transfer reactions of lumiflavin, as studied using Fourier transform ion cyclotron resonance mass spectrometry . This interaction demonstrates the compound’s ability to participate in complex biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied extensively. This compound is readily degradable by certain microorganisms, such as Arthrobacter sp. strain R1, which was isolated from an aquifer contaminated with a complex mixture of pyridine derivatives . This biodegradation process highlights the compound’s potential for environmental remediation and its temporal effects in laboratory settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetylene-Ammonia Route: In the presence of a catalyst, acetylene reacts with ammonia at a temperature of 400–500°C to produce 2-methylpyridine and 4-methylpyridine.
Acetylene-Acetonitrile Route: Using bis(cyclopentadienyl)cobalt as a catalyst, acetylene and acetonitrile are cyclized in toluene at 180°C and 1.1–1.2 MPa to form this compound.
Acetaldehyde-Ammonia Route: Acetaldehyde and ammonia are preheated and introduced into a catalytic reactor at 350–550°C under atmospheric pressure.
Separation from Coal Tar: Crude this compound obtained from coal tar is deslagged and distilled to obtain a mixture of this compound and water, which is then separated by distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methyl group in 2-methylpyridine can be oxidized to form pyridine-2-carboxylic acid.
Hydrogenation: Hydrogenation of this compound leads to the formation of 2-methylpiperidine.
Substitution: This compound can undergo various substitution reactions, such as alkylation and acylation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrogenation: Catalysts such as palladium on carbon or Raney nickel are used under hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
- Various substituted pyridines from substitution reactions.
Pyridine-2-carboxylic acid: from oxidation.
2-Methylpiperidine: from hydrogenation.
Scientific Research Applications
2-Methylpyridine is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine:
4-Methylpyridine:
Comparison
This compound stands out due to its unique reactivity and versatility, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c1-6-4-2-3-5-7-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKHPKMHTQYZBB-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=N1 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N, Array | |
Record name | 2-METHYLPYRIDINE | |
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Record name | 2-METHYLPYRIDINE | |
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DSSTOX Substance ID |
DTXSID9021899 | |
Record name | 2-Methylpyridine | |
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Molecular Weight |
93.13 g/mol | |
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Physical Description |
2-methylpyridine is a colorless liquid with a strong, unpleasant odor. Floats on water. Poisonous vapor is produced. (USCG, 1999), Liquid, Colorless liquid with a strong, unpleasant odor; [HSDB], Colorless liquid with a strong unpleasant odor; [Hawley] Colorless or yellow tinted clear liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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Record name | Pyridine, 2-methyl- | |
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Boiling Point |
262 to 264 °F at 760 mmHg (NTP, 1992), 129.4 °C, 128-129 °C | |
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Flash Point |
97 °F (NTP, 1992), 26 °C, 102 °F (39 °C)(Open cup), 26 °C c.c. | |
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Record name | 2-Picoline | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible in water at 20 °C, Very sol in acetone, Miscible with alcohol, ether, Solubility in water: miscible | |
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Density |
0.944 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9443 at 20 °C/4 °C, Relative density (water = 1): 0.95 | |
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Vapor Density |
3.21 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.2 (Air= 1), Relative vapor density (air = 1): 3.2 | |
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Vapor Pressure |
8 mmHg at 68 °F ; 40 mmHg at 124.2 °F; 100 mmHg at 160.5 °F (NTP, 1992), 11.2 [mmHg], Vapor pressure = 11.4 hPa at 20.3 °C (8.55 mm Hg), 11.2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.2 | |
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Color/Form |
Colorless liquid | |
CAS No. |
109-06-8, 38762-42-4, 1333-41-1 | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.313 | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-PICOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3716Q16Q6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-METHYLPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-Methylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0061888 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 2-METHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-94 °F (NTP, 1992), -66.65 °C, -70 °C | |
Record name | 2-METHYLPYRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8856 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-METHYLPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/101 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2-METHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0801 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.